(1,2-Dihydroxyethyl)oxirane

描述

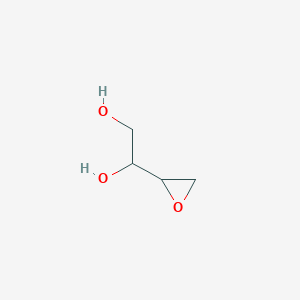

(1,2-Dihydroxyethyl)oxirane, also known as 2-(1,2-dihydroxyethyl)oxirane, is a substituted epoxide characterized by an oxirane (ethylene oxide) ring with a 1,2-dihydroxyethyl substituent. This structure imparts unique physicochemical properties, including increased hydrophilicity and reactivity compared to unsubstituted oxiranes. The compound serves as a versatile intermediate in organic synthesis, particularly in biocatalytic processes for enantiomer separation of 1,2-diol derivatives . Its hydroxyl groups enhance solubility in polar solvents, making it valuable for pharmaceutical and polymer applications, though specific industrial uses remain less documented in the provided literature.

准备方法

Synthetic Routes and Reaction Conditions: (1,2-Dihydroxyethyl)oxirane can be synthesized through several methods. One common approach involves the epoxidation of butadiene, followed by hydrolysis. The reaction typically requires an oxidizing agent such as peracetic acid or hydrogen peroxide in the presence of a catalyst like molybdenum or tungsten compounds .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and purity, with temperatures typically maintained between 50-100°C and pressures ranging from atmospheric to several atmospheres .

化学反应分析

Types of Reactions: (1,2-Dihydroxyethyl)oxirane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding diols or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include diols, alcohols, carboxylic acids, and various substituted derivatives .

科学研究应用

Chemical Applications

Synthesis of Complex Organic Molecules

(1,2-Dihydroxyethyl)oxirane serves as an important intermediate in the synthesis of complex organic molecules. It is particularly useful in the production of polymers and other chemical compounds due to its reactivity. The compound can undergo ring-opening reactions that facilitate the formation of various derivatives.

| Application Area | Description |

|---|---|

| Polymer Synthesis | Utilized as a precursor for polyethers and polyols. |

| Organic Synthesis | Acts as a building block for more complex organic structures. |

Biological Applications

Model Compound for Enzyme Studies

In biological research, this compound is employed as a model compound for studying enzyme-catalyzed reactions. Its ability to undergo biocatalytic hydrolysis through enzymes such as epoxide hydrolases allows researchers to investigate mechanisms of enzyme action and substrate specificity.

Case Study: Enzyme Interaction

A study demonstrated that this compound interacts effectively with bacterial epoxide hydrolases, leading to the formation of vicinal diols. This reaction pathway is crucial for understanding how enzymes can be utilized in biotransformation processes.

Medical Applications

Potential Precursor for Pharmaceuticals

Research has indicated that this compound may serve as a precursor for various pharmaceutical compounds. Its structural characteristics allow for modifications that can lead to biologically active molecules.

Case Study: Antimicrobial Activity

Recent investigations into derivatives of this compound have shown promising antimicrobial activity against specific pathogens. For instance, derivatives were tested against Trypanosoma cruzi, showing significant efficacy in eliminating parasite forms .

Industrial Applications

Production of Resins and Coatings

In industrial contexts, this compound is utilized in the production of resins, coatings, and adhesives. Its properties enhance the durability and performance of these materials.

| Industrial Use | Description |

|---|---|

| Resins | Used in epoxy resin formulations for enhanced mechanical properties. |

| Coatings | Provides protective coatings with improved chemical resistance. |

Environmental Considerations

While this compound has beneficial applications, its environmental impact must be considered. Studies have shown that exposure to oxiranes can lead to genotoxic effects in laboratory settings . Therefore, handling precautions are essential in both laboratory and industrial environments.

作用机制

The mechanism of action of (1,2-Dihydroxyethyl)oxirane involves its ability to act as an electrophile, reacting with nucleophiles such as amines, thiols, and carboxylic acids. The reaction typically proceeds through a ring-opening mechanism, where the oxirane ring is attacked by the nucleophile, leading to the formation of a new bond and the opening of the ring . This mechanism is crucial in various synthetic and biological processes.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key oxirane derivatives and their comparative attributes:

Research Findings and Gaps

- Biocatalytic Utility : this compound derivatives are pivotal in enantiomer separation for bioactive diols, though scalability challenges persist .

- Mutagenicity : Disubstituted epoxides (e.g., cyclohexene oxide) show low mutagenicity in TA100 strains, suggesting substituent-dependent risks .

- Data Gaps : Detailed toxicological studies on this compound are lacking. Comparative analyses with glycidol and ethylene oxide are needed to assess occupational exposure limits.

生物活性

(1,2-Dihydroxyethyl)oxirane, also known as ethylene glycol monoethyl ether epoxide, is a compound with significant biological activity. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is an epoxide derived from ethylene glycol. Its structure features a three-membered cyclic ether that is reactive due to the strain in the ring. This reactivity allows it to interact with various biological macromolecules, influencing cellular processes.

The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to:

- Protein Modification : The compound can modify amino acid residues, particularly cysteine and lysine, affecting protein function and stability.

- Enzyme Inhibition : It may inhibit various enzymes by altering their active sites or disrupting their structural integrity.

- DNA Interaction : The epoxide can react with DNA, potentially leading to mutagenic effects.

Toxicity and Adverse Effects

Research indicates that exposure to this compound can result in several adverse health effects:

- Neurological Impacts : Case studies have documented instances of peripheral neuropathy and impaired coordination in workers exposed to the compound over extended periods .

- Respiratory Issues : Acute exposure has been associated with respiratory distress and symptoms such as nausea and lightheadedness .

- Carcinogenic Potential : Long-term inhalation studies in animal models have shown a correlation between exposure to this compound and the development of neoplasms in various tissues .

Occupational Exposure

A notable case involved a nurse who accidentally broke an ampule containing this compound. Following a brief exposure estimated at 500 ppm, she experienced severe nausea, muscle twitching, and loss of consciousness . This incident highlights the acute toxicity potential of the compound even at relatively low concentrations.

Experimental Studies

In laboratory settings, this compound has been evaluated for its mutagenic properties. A study involving Long Evans rats exposed to the compound revealed dominant lethal mutations and a decreased fertility index at specific concentrations . Additionally, reciprocal translocations were observed in male mice exposed to varying concentrations over extended periods .

Biological Activity Summary Table

常见问题

Basic Research Questions

Q. What experimental methods are recommended for synthesizing (1,2-Dihydroxyethyl)oxirane, and what safety protocols must be prioritized?

- Methodological Answer :

- Epoxidation of Diols : Use epoxidation reagents like meta-chloroperoxybenzoic acid (mCPBA) or dimethyldioxirane (DMDO) under controlled conditions (e.g., anhydrous solvents, low temperatures). Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC).

- Safety Protocols : Follow OSHA guidelines for handling epoxides, including full PPE (gloves, goggles, lab coat) and ventilation to avoid inhalation/contact. Immediate decontamination with water is critical for spills or exposure .

- Purification : Employ column chromatography or distillation under reduced pressure to isolate the product. Verify purity via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- NMR Analysis : Use - and -NMR to identify oxirane ring protons (δ 3.5–4.0 ppm) and hydroxyl groups (δ 1.5–2.5 ppm, exchangeable with DO). 2D NMR (COSY, HSQC) clarifies connectivity.

- Infrared Spectroscopy : Detect hydroxyl stretches (~3200–3500 cm) and epoxy C-O-C vibrations (~1250 cm).

- Mass Spectrometry : HRMS confirms molecular ion peaks and fragmentation patterns, distinguishing regioisomers .

Advanced Research Questions

Q. What computational strategies reconcile discrepancies between theoretical and experimental thermochemical data for this compound?

- Methodological Answer :

- Ab Initio Calculations : Apply CCSD(T)/CBS (coupled-cluster theory with extrapolation to the complete basis set) to compute formation enthalpies (ΔH(0 K)). Compare with experimental values from combustion calorimetry.

- Active Thermochemical Tables (ATcT) : Use ATcT to harmonize conflicting data by statistically weighting high-precision studies (e.g., Klippenstein et al., 2017). Address outliers via sensitivity analysis of basis sets and vibrational corrections .

- Reaction Pathway Modeling : Map potential energy surfaces (PES) for ring-opening reactions using Gaussian or ORCA software. Validate with kinetic isotope effects (KIE) or isotopic labeling experiments .

Q. How do stereoelectronic effects influence the regioselectivity of this compound in nucleophilic ring-opening reactions?

- Methodological Answer :

- Mechanistic Probes :

Kinetic Studies : Compare reaction rates of epoxide with nucleophiles (e.g., amines, thiols) under varying pH/temperature.

DFT Calculations : Model transition states (TS) to identify steric/electronic barriers. For example, antiperiplanar alignment of nucleophile and hydroxyl groups may favor specific attack trajectories.

- Controlled Experiments : Use chiral catalysts (e.g., Jacobsen’s Co-salen) to induce enantioselective ring-opening. Analyze enantiomeric excess (ee) via chiral HPLC or polarimetry .

- Contradictions in Data : Discrepancies between computational predictions (e.g., TS energy) and experimental yields may arise from solvent effects or proton-transfer steps not modeled in silico. Address via explicit solvent simulations (e.g., SMD model) .

Q. Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the stability of this compound under acidic vs. basic conditions?

- Methodological Answer :

- pH-Dependent Stability Assays :

Acidic Conditions : Monitor decomposition via -NMR in DO/HCl. Look for disappearance of epoxy protons and formation of diol byproducts.

Basic Conditions : Track epoxide ring-opening in NaOH/DMSO using GC-MS.

属性

IUPAC Name |

1-(oxiran-2-yl)ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c5-1-3(6)4-2-7-4/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBIHOANUQUSRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401030933 | |

| Record name | 3,4-Epoxybutane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17177-50-3, 146611-76-9 | |

| Record name | 3,4-Epoxy-1,2-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17177-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Epoxybutane-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017177503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediol, 1-oxiranyl-, (R*,S*)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146611769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Epoxybutane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。